molecular formula C14H14O3 B7859676 Furan-2-yl(3-isopropoxyphenyl)methanone

Furan-2-yl(3-isopropoxyphenyl)methanone

Cat. No.: B7859676
M. Wt: 230.26 g/mol
InChI Key: UUPXAKOWZVBJCC-UHFFFAOYSA-N
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Description

Furan-2-yl(3-isopropoxyphenyl)methanone is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol. This compound features a furan ring fused to a benzene ring, which is substituted with an isopropoxy group at the 3-position and a ketone group at the 2-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-isopropoxyphenyl)methanone typically involves the following steps:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.

  • Substitution Reaction: The furan ring is then subjected to electrophilic substitution reactions to introduce the isopropoxy group at the 3-position.

  • Ketone Formation: Finally, the ketone group is introduced at the 2-position through oxidation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(3-isopropoxyphenyl)methanone undergoes various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dione.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation Products: Furan-2,5-dione, furan-2-carboxylic acid.

  • Reduction Products: Furan-2-yl(3-isopropoxyphenyl)methanol, amines.

  • Substitution Products: Various substituted furans depending on the introduced functional groups.

Scientific Research Applications

Furan-2-yl(3-isopropoxyphenyl)methanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Furan-2-yl(3-isopropoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Furan-2-yl(3-isopropoxyphenyl)methanone is similar to other furan derivatives, such as:

  • Furan-2-carboxylic acid: A simple furan derivative with a carboxylic acid group.

  • Furan-2,5-dione: A furan derivative with two ketone groups.

  • Furfural: A furan derivative commonly used in the production of resins and other chemicals.

Uniqueness: What sets this compound apart from these compounds is its specific substitution pattern, which provides unique chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-10(2)17-12-6-3-5-11(9-12)14(15)13-7-4-8-16-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPXAKOWZVBJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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